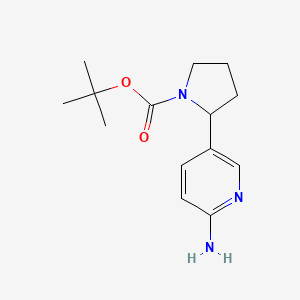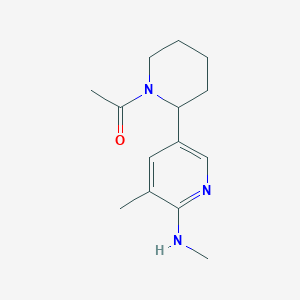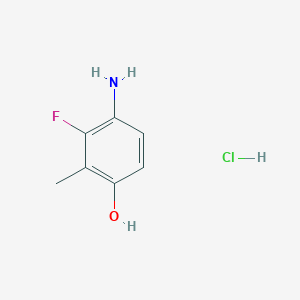
1-Dodecyl-2-propylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Laurylamino propylamine can be synthesized through the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:
Reaction with Acrylonitrile: Dodecylamine reacts with acrylonitrile to form N-dodecyl-3-aminopropionitrile.
Hydrogenation: The N-dodecyl-3-aminopropionitrile is then hydrogenated to produce Laurylamino propylamine
Industrial production methods often involve the use of high-pressure hydrogenation reactors and catalysts such as Raney nickel to facilitate the hydrogenation process .
Análisis De Reacciones Químicas
Laurylamino propylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with halides to form quaternary ammonium compounds
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include amine oxides, primary amines, and quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Laurylamino propylamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Laurylamino propylamine involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to increased membrane permeability. This property makes it useful as a surfactant and emulsifying agent . Additionally, it can interact with proteins, altering their structure and function, which is beneficial in various biochemical applications .
Comparación Con Compuestos Similares
Laurylamino propylamine can be compared with other similar compounds such as:
N-dodecyl-1,3-propanediamine: Similar in structure but may have different functional properties.
N-dodecyltrimethylenediamine: Another aliphatic amine with similar applications but different reactivity.
N-lauryl-1,3-propanediamine: Similar surfactant properties but may differ in industrial applications
Laurylamino propylamine is unique due to its specific chain length and the presence of two amine groups, which provide it with distinct surfactant and emulsifying properties .
Propiedades
Fórmula molecular |
C15H34N2 |
|---|---|
Peso molecular |
242.44 g/mol |
Nombre IUPAC |
1-dodecyl-2-propylhydrazine |
InChI |
InChI=1S/C15H34N2/c1-3-5-6-7-8-9-10-11-12-13-15-17-16-14-4-2/h16-17H,3-15H2,1-2H3 |
Clave InChI |
MGSYDHMIPNKNMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNNCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)


![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)


![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
